
1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine is a complex organic compound that features a cyclopropyl group, a thienyl group, and a cyclobutylmethanamine moiety
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine involves several steps, typically starting with the preparation of the cyclopropyl and thienyl intermediates. One common method involves the use of cyclopropylamine and 2-thiophenecarboxaldehyde, which undergo a condensation reaction to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like tetrahydrofuran or dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thienyl ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl ring typically yields sulfoxides or sulfones, while reduction can lead to the formation of dihydrothienyl derivatives.
Applications De Recherche Scientifique
1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine can be compared with other similar compounds, such as:
2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol: This compound also features a cyclopropyl and thienyl group but differs in its functional groups and overall structure.
1-Cyclopropyl-1-(2-thienyl)-N-methylmethanamine: Similar in structure but with a methyl group instead of a cyclobutyl group, leading to different chemical and biological properties.
Propriétés
Numéro CAS |
885267-06-1 |
|---|---|
Formule moléculaire |
C12H17NS |
Poids moléculaire |
207.34 g/mol |
Nom IUPAC |
N-[cyclopropyl(thiophen-2-yl)methyl]cyclobutanamine |
InChI |
InChI=1S/C12H17NS/c1-3-10(4-1)13-12(9-6-7-9)11-5-2-8-14-11/h2,5,8-10,12-13H,1,3-4,6-7H2 |
Clé InChI |
URXMYYOYTKOXSP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NC(C2CC2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


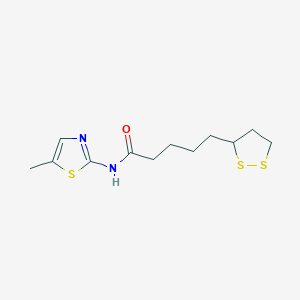
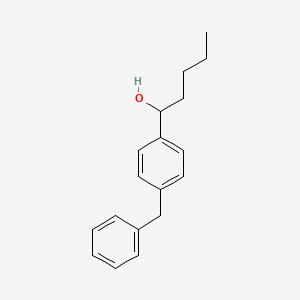

![1-[2-(Benzenesulfinyl)ethenyl]naphthalene](/img/structure/B12616954.png)
![6-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)-1H-indole-2-carboxylic acid](/img/structure/B12616957.png)
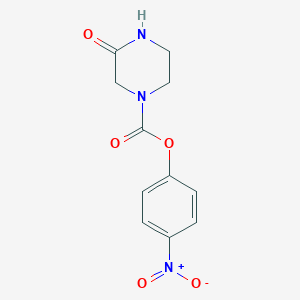
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one](/img/structure/B12616968.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616969.png)
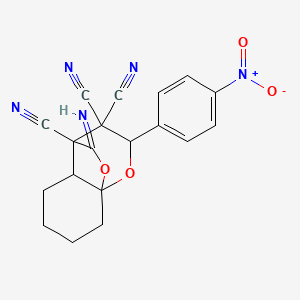
![(5R)-5-[(2-Methoxyanilino)(phenyl)methyl]furan-2(5H)-one](/img/structure/B12616986.png)
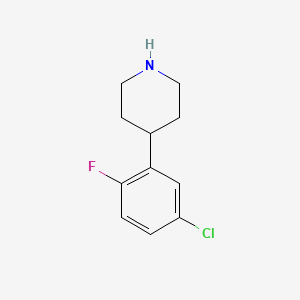
![[3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride](/img/structure/B12616991.png)
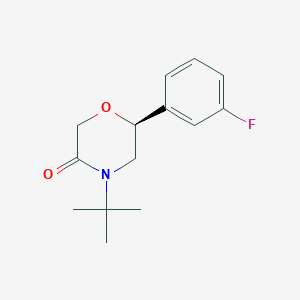
![N-(4-bromophenyl)-2-[(2S,11aS)-2-hydroxy-5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl]acetamide](/img/structure/B12617002.png)
